Cas no 873009-65-5 (Benzonitrile, 4-(2-methyl-4-oxazolyl)-)

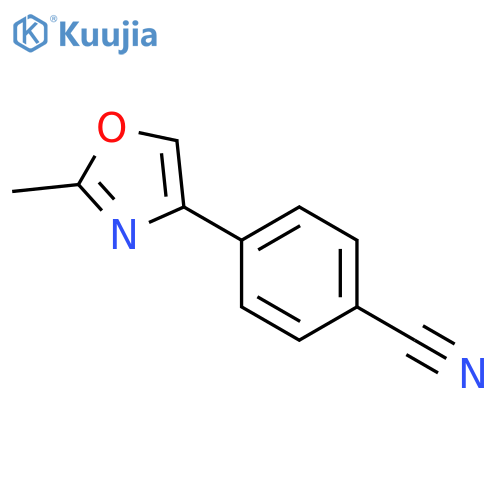

873009-65-5 structure

商品名:Benzonitrile, 4-(2-methyl-4-oxazolyl)-

CAS番号:873009-65-5

MF:C11H8N2O

メガワット:184.19402217865

MDL:MFCD30470852

CID:1874311

PubChem ID:68092241

Benzonitrile, 4-(2-methyl-4-oxazolyl)- 化学的及び物理的性質

名前と識別子

-

- Benzonitrile, 4-(2-methyl-4-oxazolyl)-

- 873009-65-5

- SCHEMBL10282407

- 4-(2-methyl-1,3-oxazol-4-yl)benzonitrile

- VHDRWIJOSLFZOQ-UHFFFAOYSA-N

- 4-(2-Methyloxazol-4-yl)benzonitrile

- DB-379610

- 4-(2-Methyl-4-oxazolyl)benzonitrile

- CS-0197620

- MFCD30470852

-

- MDL: MFCD30470852

- インチ: InChI=1S/C11H8N2O/c1-8-13-11(7-14-8)10-4-2-9(6-12)3-5-10/h2-5,7H,1H3

- InChIKey: VHDRWIJOSLFZOQ-UHFFFAOYSA-N

- ほほえんだ: CC1=NC(=CO1)C2=CC=C(C=C2)C#N

計算された属性

- せいみつぶんしりょう: 184.063662883Da

- どういたいしつりょう: 184.063662883Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 237

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 49.8Ų

Benzonitrile, 4-(2-methyl-4-oxazolyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB542524-1g |

4-(2-Methyloxazol-4-yl)benzonitrile; . |

873009-65-5 | 1g |

€1338.60 | 2025-02-27 | ||

| 1PlusChem | 1P023N96-250mg |

4-(2-METHYLOXAZOL-4-YL)BENZONITRILE |

873009-65-5 | 95% | 250mg |

$303.00 | 2024-04-20 | |

| abcr | AB542524-1 g |

4-(2-Methyloxazol-4-yl)benzonitrile; . |

873009-65-5 | 1g |

€1,005.40 | 2023-04-14 | ||

| abcr | AB542524-250 mg |

4-(2-Methyloxazol-4-yl)benzonitrile; . |

873009-65-5 | 250MG |

€435.70 | 2023-04-14 | ||

| abcr | AB542524-250mg |

4-(2-Methyloxazol-4-yl)benzonitrile; . |

873009-65-5 | 250mg |

€583.70 | 2025-02-27 | ||

| 1PlusChem | 1P023N96-1g |

4-(2-METHYLOXAZOL-4-YL)BENZONITRILE |

873009-65-5 | 95% | 1g |

$724.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1268290-1g |

4-(2-Methyloxazol-4-yl)benzonitrile |

873009-65-5 | 97% | 1g |

¥3815.00 | 2024-04-27 | |

| Ambeed | A496763-1g |

4-(2-Methyloxazol-4-yl)benzonitrile |

873009-65-5 | 97% | 1g |

$556.0 | 2024-08-02 |

Benzonitrile, 4-(2-methyl-4-oxazolyl)- 関連文献

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

873009-65-5 (Benzonitrile, 4-(2-methyl-4-oxazolyl)-) 関連製品

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:873009-65-5)Benzonitrile, 4-(2-methyl-4-oxazolyl)-

清らかである:99%

はかる:1g

価格 ($):500.0